molecular formula C16H12N4O3S B11317136 N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11317136
M. Wt: 340.4 g/mol
InChI Key: DXRHNWSPLSLBBG-UHFFFAOYSA-N
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Description

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple heteroatoms, including oxygen, nitrogen, and sulfur, within its structure. The combination of furan, pyrazole, thiophene, and oxazole rings in its structure makes it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.

    Formation of the oxazole ring: This step involves the cyclization of an α-haloketone with an amide in the presence of a base.

    Coupling of the thiophene ring: The thiophene ring can be coupled to the oxazole ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar in having a furan ring but differs in the presence of an indole ring instead of pyrazole, thiophene, and oxazole rings.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Shares the pyrazole and furan rings but differs in the substitution pattern and additional functional groups.

The uniqueness of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H12N4O3S/c21-16(12-9-13(23-19-12)14-4-2-8-24-14)18-15-5-6-17-20(15)10-11-3-1-7-22-11/h1-9H,10H2,(H,18,21)

InChI Key

DXRHNWSPLSLBBG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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